Althiomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

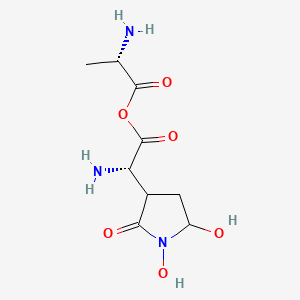

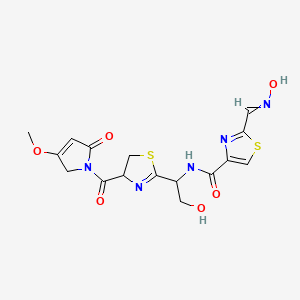

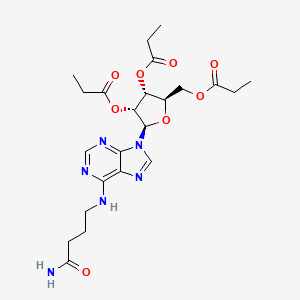

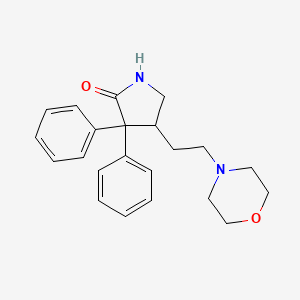

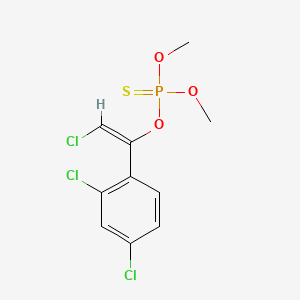

Althiomycin, also known as matamycin, is a thiazole antibiotic . It is effective against both Gram-positive and Gram-negative bacteria . The compound was first isolated from Streptomyces matensis and was first described by Margalith et al. in 1959 .

Synthesis Analysis

The total synthesis of antibiotic this compound has been achieved starting from d-cysteine . The imide bond between thiazoline and the pyrrolinone part was constructed by coupling reaction of sodium salt of pyrrolinone with cysteine active ester or by photoreaction with diketene .Molecular Structure Analysis

The molecular structure of this compound was determined by the X-ray diffraction method . The structure of this compound includes a heavily modified pentapeptide .Chemical Reactions Analysis

Syntheses of this compound analogs have been conducted in relation to their antibacterial activities .Physical And Chemical Properties Analysis

This compound has a chemical formula of C16H17N5O6S2 and a molar mass of 439.46 g·mol−1 . Data for its physical and chemical properties are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Althiomycin involves the coupling of two key intermediates, a thioester and a diketopiperazine. The thioester is first synthesized from L-cysteine and a carboxylic acid, while the diketopiperazine is prepared from two amino acids. The two intermediates are then coupled together to form the final product.", "Starting Materials": [ "L-cysteine", "Carboxylic acid", "Amino acid 1", "Amino acid 2" ], "Reaction": [ "Step 1: L-cysteine is reacted with the carboxylic acid to form the thioester intermediate.", "Step 2: Amino acid 1 and amino acid 2 are reacted together to form the diketopiperazine intermediate.", "Step 3: The thioester and diketopiperazine intermediates are coupled together in the presence of a coupling agent, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), to form Althiomycin.", "Step 4: The crude product is purified by column chromatography to obtain pure Althiomycin." ] } | |

CAS番号 |

12656-40-5 |

分子式 |

C16H17N5O6S2 |

分子量 |

439.5 g/mol |

IUPAC名 |

2-[(Z)-hydroxyiminomethyl]-N-[2-hydroxy-1-[4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H17N5O6S2/c1-27-8-2-13(23)21(4-8)16(25)11-7-29-15(20-11)9(5-22)19-14(24)10-6-28-12(18-10)3-17-26/h2-3,6,9,11,22,26H,4-5,7H2,1H3,(H,19,24)/b17-3- |

InChIキー |

VQQNQKXWJMRPHT-YPEHOIGNSA-N |

異性体SMILES |

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)/C=N\O |

SMILES |

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO |

正規SMILES |

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Althiomycin, NSC 102809, NS-102809; NSC102809; 116-A; Matamycin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of althiomycin?

A1: this compound is represented by the molecular formula C16H17N5O6S2 and possesses a molecular weight of 439 g/mol. [, , , , ]

Q2: What spectroscopic data is available for this compound?

A2: The structure of this compound has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS). [, , , , , , ]

Q3: Are there any notable structural features of this compound?

A3: this compound is a heavily modified pentapeptide featuring thiazole and thiazoline rings, a methoxypyrrolinone moiety, and a unique aldoxime group. [, , , , , ]

Q4: Which organisms are known to produce this compound?

A4: this compound was initially discovered in Streptomyces althioticus. Later, its production was also observed in certain myxobacteria, including Cystobacter fuscus and Myxococcus xanthus. More recently, the insect pathogen Serratia marcescens Db10 was found to synthesize this compound. [, , ]

Q5: What is known about the genetic basis of this compound production?

A5: The this compound biosynthetic gene cluster (alm) has been identified in Myxococcus xanthus DK897 and Serratia marcescens Db10. [, ] These clusters contain genes encoding a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line, tailoring enzymes, and a putative export/resistance protein. [, ]

Q6: What is the role of the phosphopantetheinyl transferase (PPTase) enzyme in this compound biosynthesis?

A6: In Serratia marcescens Db10, the PPTase enzyme PswP is crucial for this compound biosynthesis. PswP belongs to the F/KES subfamily of Sfp-type PPTases and is essential for the post-translational modification of carrier protein domains in the this compound NRPS-PKS machinery. []

Q7: What is the primary mechanism of action of this compound?

A7: this compound acts as a potent inhibitor of bacterial protein synthesis by targeting the peptidyl transferase center on the ribosome. [, , , ]

Q8: How does this compound interact with the ribosome?

A8: this compound binds to the ribosome in a manner that interferes with the peptidyl transferase reaction, the crucial step in protein synthesis where amino acids are added to the growing polypeptide chain. [, , ]

Q9: Does this compound exhibit selectivity towards prokaryotic ribosomes?

A9: Yes, this compound demonstrates selectivity for prokaryotic ribosomes and shows no inhibitory effects on protein synthesis in mammalian cells. [, ]

Q10: What is the spectrum of antibacterial activity of this compound?

A10: this compound exhibits broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. [, , ]

Q11: How do structural modifications affect the activity of this compound?

A11: Structure-activity relationship (SAR) studies have revealed that the configuration of the oxime group, the C4 configuration of the thiazoline ring, the methoxypyrrolinone moiety, and the hydroxymethyl group are critical for this compound's activity. [, ]

Q12: Have any synthetic analogs of this compound been developed?

A12: Yes, several this compound analogs have been synthesized to explore the relationship between structure and antibacterial activity. [, , , , , , , ] For example, de(hydroxymethyl) this compound exhibits comparable antibacterial activity to natural this compound against Gram-positive bacteria. []

Q13: Are there any known resistance mechanisms to this compound?

A13: Although specific resistance mechanisms haven't been extensively studied, the this compound biosynthetic gene cluster in Serratia marcescens Db10 encodes a putative efflux pump (Alb1) that confers resistance. This suggests efflux as a potential resistance mechanism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)

![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)

![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)